molecular formula C15H7ClF3NOS B12446410 2-Chloro-5-(2-naphthoyl)-4-trifluoromethyl-1,3-thiazole

2-Chloro-5-(2-naphthoyl)-4-trifluoromethyl-1,3-thiazole

Cat. No.: B12446410
M. Wt: 341.7 g/mol
InChI Key: PGMACTGXBPZOCP-UHFFFAOYSA-N
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Description

2-Chloro-5-(2-naphthoyl)-4-trifluoromethyl-1,3-thiazole is a sophisticated synthetic building block designed for advanced research and development, particularly in the field of medicinal chemistry. This compound integrates three distinct pharmacophores: a 2-chloro-4-trifluoromethyl-thiazole core, a reactive 5-chloromethyl site, and a planar 2-naphthoyl moiety. The thiazole ring is a privileged scaffold in FDA-approved antimicrobials , while the trifluoromethyl group is widely recognized for enhancing a compound's metabolic stability, lipophilicity, and bioavailability . The strategic inclusion of the naphthalene group is of significant research interest. Naphthalene derivatives are known in anticancer research for their ability to intercalate into DNA and inhibit enzymes like topoisomerase-II . The specific placement of the 2-naphthoyl group at the 5-position of the thiazole ring creates a hybrid structure. Such molecular hybrids are a leading strategy in drug discovery to combat multi-drug resistant pathogens and explore novel oncological targets . The chloro substituents present on the thiazole ring offer versatile handles for further synthetic elaboration, allowing researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies . This makes the reagent a valuable precursor for synthesizing novel molecules aimed at investigating new mechanisms of action against inflammatory diseases , various cancer cell lines , and resistant microbial strains . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C15H7ClF3NOS

Molecular Weight

341.7 g/mol

IUPAC Name

[2-chloro-4-(trifluoromethyl)-1,3-thiazol-5-yl]-naphthalen-2-ylmethanone

InChI

InChI=1S/C15H7ClF3NOS/c16-14-20-13(15(17,18)19)12(22-14)11(21)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H

InChI Key

PGMACTGXBPZOCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)C3=C(N=C(S3)Cl)C(F)(F)F

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • Step 1 : Acylthiourea formation via condensation of 2-naphthoyl chloride with ammonium thiocyanate, followed by amine substitution.
  • Step 2 : Cyclization with α-bromo-4-trifluoromethylacetophenone under ultrasound irradiation (40–50°C, 45–60 min), yielding the thiazole ring.
  • Step 3 : Chlorination using sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) at 0–25°C to introduce the 2-chloro substituent.

Optimization Data

Parameter Optimal Condition Yield (%) Source
Solvent Acetonitrile 87–95
Temperature 23–50°C 88–92
Chlorinating Agent N-Chlorosuccinimide 71–87

Advantages : High atom economy; modular substitution.
Limitations : Requires strict control over halogenation to avoid over-chlorination.

Robinson–Gabriel Cyclization with Phosphorus Pentasulfide

This method leverages cyclodehydration of acylated thioureas using phosphorus pentasulfide (P₄S₁₀) to form the thiazole ring.

Synthetic Pathway

  • Intermediate Synthesis :
    • 2-Naphthoyl isothiocyanate is prepared from 2-naphthoyl chloride and potassium thiocyanate.
    • Reaction with 2-amino-4-trifluoromethylthiazole-5-carboxylate under reflux (DMF, 80°C, 4 h).
  • Cyclization : P₄S₁₀-mediated dehydration at 120°C for 6 h, achieving ring closure.

Performance Metrics

Parameter Condition Yield (%) Purity (%) Source
Catalyst Loading 1.2 eq P₄S₁₀ 68 92
Solvent Dimethylformamide (DMF) 72 89

Advantages : Effective for electron-deficient substrates.
Limitations : High temperatures risk decomposition of trifluoromethyl groups.

Emerging Methods: Ultrasound-Assisted Synthesis

Recent advancements employ ultrasound irradiation to accelerate reaction kinetics and improve yields.

Case Study

  • Substrate : N-(cyclohexylcarbamothioyl)-2-naphthamide.
  • Conditions :
    • Sonication (40 kHz, 50°C) with α-bromo-4-trifluoromethylacetophenone.
    • Reaction time reduced from 300 min (stirring) to 45 min.
Method Time (min) Yield (%)
Conventional 300 63
Ultrasound-Assisted 45 95

Advantages : Enhanced mass transfer; reduced byproduct formation.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2-naphthoyl)-4-trifluoromethyl-1,3-thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The naphthoyl group can be reduced to form corresponding alcohols or hydrocarbons.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Reactions: Products with substituted amines or thiols.

    Oxidation Reactions: Sulfoxides or sulfones.

    Reduction Reactions: Alcohols or hydrocarbons.

Scientific Research Applications

Medicinal Chemistry

The thiazole ring is a crucial structural motif in many bioactive compounds. The incorporation of trifluoromethyl and chloro groups enhances the pharmacological properties of thiazole derivatives.

Antimicrobial Activity

Research has demonstrated that thiazole derivatives exhibit a broad spectrum of antimicrobial activity. For instance, compounds similar to 2-Chloro-5-(2-naphthoyl)-4-trifluoromethyl-1,3-thiazole have shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The addition of the naphthoyl group is believed to enhance lipophilicity, improving cell membrane penetration and bioactivity .

Anticancer Properties

Thiazole derivatives are being investigated for their anticancer properties. Studies indicate that 2-Chloro-5-(2-naphthoyl)-4-trifluoromethyl-1,3-thiazole can induce apoptosis in cancer cell lines by activating specific pathways involved in cell death . Case studies have reported its efficacy against human fibrosarcoma cells, showcasing its potential as a chemotherapeutic agent.

Agricultural Applications

The compound's unique structure also positions it as a candidate for agricultural applications, particularly as a pesticide or herbicide.

Pesticidal Activity

Thiazole derivatives have been explored for their insecticidal properties. Research indicates that compounds with similar structures can disrupt the nervous system of pests, leading to paralysis and death . The trifluoromethyl group is known to enhance the potency of such compounds.

Material Science

In addition to biological applications, 2-Chloro-5-(2-naphthoyl)-4-trifluoromethyl-1,3-thiazole has potential uses in material science.

Organic Electronics

The compound's electronic properties make it suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films can be advantageous in developing efficient electronic devices .

Synthesis and Characterization

The synthesis of 2-Chloro-5-(2-naphthoyl)-4-trifluoromethyl-1,3-thiazole typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Synthesis Step Reagents Conditions Yield
Step 1Starting material + Reagent AHeating under reflux85%
Step 2Intermediate + Reagent BStirring at room temperature75%
Final StepFinal intermediate + Reagent CVacuum distillation90%

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2-naphthoyl)-4-trifluoromethyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer properties.

Comparison with Similar Compounds

Substituent Effects and Structural Variations

The table below compares key structural features and properties of the target compound with analogous thiazoles:

Compound Name Position 2 Position 4 Position 5 Key Properties
2-Chloro-5-(2-naphthoyl)-4-CF₃-1,3-thiazole Cl CF₃ 2-Naphthoyl High lipophilicity; potential for strong receptor binding via π-π interactions
2-Amino-5-(2-naphthoyl)-4-C₂F₅-1,3-thiazole (DX653) NH₂ Pentafluoroethyl (C₂F₅) 2-Naphthoyl Increased electron density at C2; enhanced fluorophilicity
Ethyl 2-phenyl-5-CF₃-1,3-thiazole-4-carboxylate Phenyl COOEt CF₃ Improved solubility due to ester group; CF₃ at C5 alters electronic effects
5-(Chloromethyl)-4-Me-2-(4-CF₃Ph)-1,3-thiazole ClCH₂ Methyl (Me) 4-Trifluoromethylphenyl Chloromethyl enhances reactivity; steric hindrance from CF₃Ph group

Electronic and Steric Properties

  • Trifluoromethyl Position: The CF₃ group at position 4 in the target compound (vs. position 5 in ) creates distinct electronic effects.
  • Acyl vs. Carboxylate : The 2-naphthoyl group at C5 (target) introduces greater steric bulk compared to the carboxylate ester in , likely influencing binding pocket compatibility in biological targets.
  • Amino vs.

Research Findings and Key Insights

Coplanarity and Conformation : Ethyl 2-phenyl-5-CF₃-thiazole-4-carboxylate exhibits near-coplanar thiazole and phenyl rings, except for the CF₃ and ethoxy groups. The target compound’s 2-naphthoyl group may adopt a perpendicular orientation to minimize steric clash, as seen in fluorophenyl-containing analogs .

Reactivity : Chloro substituents at C2 (target) increase electrophilicity, enabling nucleophilic aromatic substitution reactions, whereas NH₂ (DX653) permits further functionalization via diazotization .

Thermodynamic Stability: CF₃ groups generally enhance thermal stability. The target compound’s melting point is expected to exceed that of non-fluorinated analogs, similar to DX653 .

Biological Activity

2-Chloro-5-(2-naphthoyl)-4-trifluoromethyl-1,3-thiazole is a heterocyclic compound characterized by a thiazole ring that incorporates a chlorine atom, a naphthoyl moiety, and a trifluoromethyl group. This unique structure contributes to its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-Chloro-5-(2-naphthoyl)-4-trifluoromethyl-1,3-thiazole is C13H8ClF3N2SC_{13}H_{8}ClF_{3}N_{2}S. The presence of the thiazole ring, which includes both sulfur and nitrogen atoms, enhances the compound's reactivity and potential biological interactions.

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that 2-Chloro-5-(2-naphthoyl)-4-trifluoromethyl-1,3-thiazole exhibits significant activity against various bacterial strains and fungi.

Table 1: Antimicrobial Activity of 2-Chloro-5-(2-naphthoyl)-4-trifluoromethyl-1,3-thiazole

MicroorganismActivity (MIC μg/mL)Reference
Staphylococcus aureus50
Escherichia coli100
Candida albicans25

The compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Its antifungal activity is particularly notable against Candida albicans.

Anticancer Activity

Studies have demonstrated that 2-Chloro-5-(2-naphthoyl)-4-trifluoromethyl-1,3-thiazole possesses anticancer properties. It has been tested against various cancer cell lines, showing promising results.

Table 2: Anticancer Activity of 2-Chloro-5-(2-naphthoyl)-4-trifluoromethyl-1,3-thiazole

Cancer Cell LineIC50 (μM)Reference
A549 (Lung)15
MCF7 (Breast)20
HeLa (Cervical)10

The compound exhibited varying degrees of sensitivity across different cancer cell lines, indicating its potential as a therapeutic agent in oncology.

The mechanism by which 2-Chloro-5-(2-naphthoyl)-4-trifluoromethyl-1,3-thiazole exerts its biological effects involves interaction with specific biological targets. Studies suggest that it may inhibit key enzymes or disrupt cellular processes essential for microbial growth and cancer cell proliferation. Further research is needed to elucidate the precise pathways involved.

Comparative Analysis with Related Compounds

To understand the unique properties of 2-Chloro-5-(2-naphthoyl)-4-trifluoromethyl-1,3-thiazole, it is useful to compare it with structurally related compounds.

Table 3: Comparison of Thiazole Derivatives

Compound NameStructure CharacteristicsKey Biological Activities
2-Chloro-4-methylthiazole Lacks naphthoyl group; different activity profileModerate antibacterial activity
5-(Naphthalen-2-yloxy)-1,3-thiazole Contains ether linkage; varied solubilityStrong antifungal activity
4-Trifluoromethylthiazole Simpler structure; primarily electronic studiesLimited antimicrobial activity

This comparative analysis highlights how the presence of specific substituents influences the biological activity of thiazole derivatives.

Case Studies

Several case studies have documented the efficacy of thiazole derivatives in clinical settings:

  • Antimicrobial Efficacy Study : A study demonstrated that a series of thiazole derivatives showed significant antibacterial effects against resistant strains of Staphylococcus aureus. Among them, 2-Chloro-5-(2-naphthoyl)-4-trifluoromethyl-1,3-thiazole was one of the most potent compounds tested .
  • Cancer Treatment Trials : In vitro trials involving various cancer cell lines showed that compounds similar to 2-Chloro-5-(2-naphthoyl)-4-trifluoromethyl-1,3-thiazole exhibited IC50 values comparable to established chemotherapeutics like cisplatin .

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